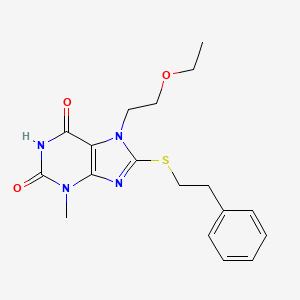

7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Thioether Formation: The phenethylthio group is introduced via a nucleophilic substitution reaction, where a phenethylthiol reacts with a suitable leaving group on the purine ring.

Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, thiols, and bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkylated or thiolated purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of novel purine derivatives.

Biology

Biologically, purine derivatives are crucial due to their role in DNA and RNA. This compound could be studied for its potential interactions with nucleic acids or enzymes involved in purine metabolism.

Medicine

In medicine, purine derivatives are often explored for their therapeutic potential. This compound might be investigated for its antiviral, anticancer, or anti-inflammatory properties.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid synthesis or metabolism. The ethoxyethyl and phenethylthio groups might enhance its binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theophylline: Another purine derivative used in respiratory diseases.

Allopurinol: Used in the treatment of gout by inhibiting xanthine oxidase.

Uniqueness

What sets 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione apart is its specific substituents, which may confer unique chemical reactivity and biological activity. The combination of ethoxyethyl and phenethylthio groups is not commonly found in other purine derivatives, potentially leading to novel applications and effects.

Biological Activity

7-(2-Ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C16H22N4O3S

- Molecular Weight : 350.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Adenosine Receptors : The purine structure allows for interaction with adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and immune response.

- Autophagy Induction : Research indicates that this compound may induce autophagy, a cellular degradation process that plays a crucial role in maintaining cellular homeostasis and responding to stress .

Biological Activities

The compound has shown various biological activities in preclinical studies:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, which could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent antitumor activity .

Case Study 2: Neuroprotection

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective proteins .

Data Table of Biological Activities

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-3-25-11-10-22-14-15(21(2)17(24)20-16(14)23)19-18(22)26-12-9-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUMWOKROHJICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.